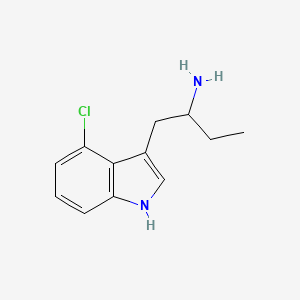
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- is an organic compound with the molecular formula C14H5N3O10 It is a derivative of anthraquinone, characterized by the presence of hydroxyl and nitro groups at specific positions on the anthracenedione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- typically involves the nitration of 1,8-dihydroxyanthraquinone. The process includes the following steps:
Nitration: 1,8-Dihydroxyanthraquinone is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce nitro groups at the 2, 4, and 5 positions.
Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of colorants and as an intermediate in organic synthesis.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with cellular components such as DNA and proteins, leading to oxidative stress and cell damage.
Pathways Involved: The nitro groups can generate reactive oxygen species (ROS) upon reduction, which can induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dihydroxy-4,5-dinitroanthraquinone
- 1,8-Dihydroxy-2,4-dinitroanthraquinone
- 1,8-Dihydroxy-2,5-dinitroanthraquinone
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-2,4,5-trinitro- is unique due to the specific arrangement of hydroxyl and nitro groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
67905-61-7 |
|---|---|
Fórmula molecular |
C14H5N3O10 |
Peso molecular |
375.20 g/mol |
Nombre IUPAC |
1,8-dihydroxy-2,4,5-trinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5N3O10/c18-7-2-1-4(15(22)23)8-10(7)14(21)11-9(13(8)20)5(16(24)25)3-6(12(11)19)17(26)27/h1-3,18-19H |
Clave InChI |
ZBTXWMXJWUFKMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(5-carboxy-3,3-dimethyl-1-octylindol-1-ium-2-yl)methylidene]-2-[(E)-(1-ethyl-3,3-dimethylindol-2-ylidene)methyl]-3-oxocyclobuten-1-olate](/img/structure/B13774785.png)





![1,3,6,8-tetrahydrothieno[3,4-g][2]benzothiole 2,2,7,7-tetraoxide](/img/structure/B13774824.png)


![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)



![1-Benzyl-6-methoxy-2-[[3-(3-sulfonatopropyl)-3H-benzoselenazol-2-ylidene]methyl]quinolinium](/img/structure/B13774875.png)
